molecular formula C30H32FN7O3 B1326508 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide CAS No. 1020172-09-1

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide

Numéro de catalogue: B1326508
Numéro CAS: 1020172-09-1
Poids moléculaire: 557.6 g/mol
Clé InChI: PMRLOUDIAGOBHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C30H32FN7O3 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide represents a complex structure with potential biological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes:

  • A tert-butyl group, enhancing lipophilicity.
  • A tetrahydroisoquinoline moiety, known for various biological activities.
  • A pyrazole ring, which has been associated with anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The presence of the pyrazole ring is linked to reduced inflammation in various models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
4MCF739.70Induction of apoptosis via caspase activation
5A54926.00Inhibition of growth through autophagy
6NCI-H4600.95Inhibition of VEGF-induced proliferation

The compound's structural features suggest it may similarly impact cancer cell lines by inducing apoptosis or inhibiting key signaling pathways.

The biological activity of the compound may be attributed to several mechanisms:

  • Caspase Activation : Similar compounds have shown to activate caspases involved in programmed cell death, indicating a potential pathway for inducing apoptosis in cancer cells .
  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases (e.g., Aurora-A kinase), which play crucial roles in cell cycle regulation and proliferation .
  • Autophagy Modulation : Some derivatives induce autophagy without triggering apoptosis, which can be a double-edged sword in cancer therapy .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to the compound :

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 39.70 µM, demonstrating significant antiproliferative activity against breast cancer cells. The study highlighted the role of caspase activation in mediating this effect .
  • Inhibition of Tumor Growth : Another study reported that a related compound inhibited tumor growth in A549 cells with an IC50 value of 26 µM, suggesting effective targeting of lung cancer cell lines through autophagic pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties
The compound exhibits promising anticancer activity due to its structural features that can interact with specific biological targets. Research indicates that derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit cancer cell proliferation by modulating apoptotic pathways. The incorporation of the pyrazole and fluorophenoxy moieties enhances the compound's efficacy against various cancer cell lines by targeting Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells .

Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective properties. The compound may offer neuroprotection by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells. Studies suggest that such compounds can potentially mitigate neurodegenerative diseases by promoting neuronal survival and function .

Pharmacological Applications

Anti-inflammatory Activity
The structure of this compound suggests potential anti-inflammatory effects. Compounds containing similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes the compound a candidate for further investigation in treating inflammatory diseases .

Antimicrobial Activity
The presence of the fluorophenoxy group may impart antimicrobial properties to the compound. Research has shown that similar compounds can exhibit activity against various bacterial and fungal strains, suggesting that this compound could be explored as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural components and their associated activities:

Structural Component Activity Reference
TetrahydroisoquinolineAnticancer, Neuroprotective
PyrazoleAnti-inflammatory
FluorophenoxyAntimicrobial
Ureido GroupEnhances solubility and bioavailability

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

  • Study on Anticancer Activity : A study published in Scientific Reports demonstrated that tetrahydroisoquinoline derivatives could induce apoptosis in breast cancer cells through modulation of the Bcl-2 pathway, supporting the potential application of similar compounds like 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide .
  • Neuroprotection Research : A research article highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal models, suggesting that modifications to these structures could enhance neuroprotective efficacy .

Propriétés

IUPAC Name

4-[4-[[5-tert-butyl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-yl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN7O3/c1-30(2,3)26-16-27(38(37-26)20-6-5-19-17-33-11-9-18(19)13-20)36-29(40)35-24-8-7-21(14-23(24)31)41-22-10-12-34-25(15-22)28(39)32-4/h5-8,10,12-16,33H,9,11,17H2,1-4H3,(H,32,39)(H2,35,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRLOUDIAGOBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(CNCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzyl 6-(3-tert-butyl-5-(3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (93 mg, 0.13 mmol) in methanol (3 mL) was treated with 10% Pd/C (50% wet, 74 mg, 0.03 mmol) and formic acid (88%, 0.60 mL, 14 mmol). The resultant reaction mixture was stirred for 90 min and filtered through Celite, washing forward with methanol. The filtrate was concentrated in vacuo and purified on silica gel to provide 1-(3-tert-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea (42 mg, 56% yield). The product was treated with aqueous HCl (0.1 M, 0.75 mL) to provide 1-(3-tert-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ 9.38 (br s, 2H), 9.10 (d, J=1.8 Hz, 1H), 9.05 (s, 1H), 8.80 (m, 1H), 8.53 (d, J=5.4 Hz, 1H), 8.15 (t, J=9.1 Hz, 1H), 7.46-7.34 (m, 4H), 7.32 (dd, J=11.6, 2.8 Hz, 1H), 7.18 (m, 1H), 7.05 (m, 1H), 6.39 (s, 1H), 4.33 (br s, 2H), 3.40 (2H obscured by H2O), 3.09 (t, J=6.0 Hz, 2H), 2.79 (d, J=5.0 Hz, 3H), 1.28 (s, 9H); MS (ESI) m/z: 558.3 (M+H+).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.